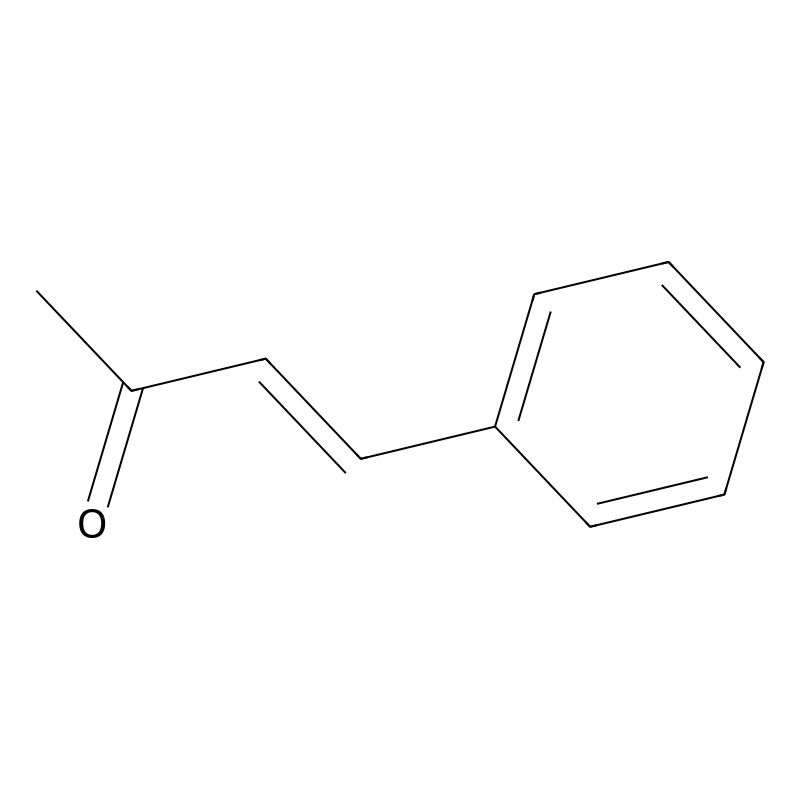

Benzylideneacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Physical & Chemical Properties

Understanding its physical and chemical characteristics is essential for practical handling and application in the laboratory.

| Physical/Chemical Property | Value / Description |

|---|---|

| Melting Point | 39°C to 42°C [1] [2] [3] |

| Boiling Point | 260°C to 262°C (at atmospheric pressure) [1] [2] [3] |

| Density | 1.008 g/cm³ [2] |

| Flash Point | 123°C (closed cup) [1] |

| Solubility | Insoluble in water; soluble in alcohol, benzene, chloroform, and ether [2] [3] |

| Odor | Sweet, floral, reminiscent of sweet pea or coumarin [1] [3] |

Synthesis and Experimental Protocol

Benzylideneacetone is classically prepared via a Claisen-Schmidt condensation reaction between benzaldehyde and acetone, catalyzed by a base [2] [4]. The following diagram illustrates the general experimental workflow:

Experimental workflow for this compound synthesis

A standard laboratory-scale procedure is detailed below [4]:

- Procedure: In a 2-liter bottle equipped with a mechanical stirrer, mix 635 g (800 ml, 11.0 moles) of acetone, 420 g (400 ml, 4.0 moles) of freshly distilled benzaldehyde, and 400 ml of water. Slowly add 100 ml of a 10% aqueous sodium hydroxide (NaOH) solution while stirring and cooling the mixture in a water bath. Critically maintain the temperature between 25-31°C during the addition, which should take about 30-60 minutes. Continue stirring the mixture for another 2 to 2.5 hours at room temperature.

- Work-up and Isolation: After the reaction, add dilute hydrochloric acid (HCl) until the mixture is acidic to litmus paper. Separate the resulting yellow organic layer. Extract the aqueous layer with 100 ml of benzene and combine this with the initial organic layer. Remove the benzene by distillation on a steam bath. The crude this compound is then purified by vacuum distillation. The product typically distills at 133-143°C under 16 mmHg pressure, yielding 375-450 g (65-78% yield) of a solid that melts at 40-42°C [4].

- Critical Notes: Using a large excess of acetone helps minimize the formation of the double-condensation byproduct, dithis compound [2] [4]. Controlling the temperature and rate of base addition is crucial to prevent the mixture from darkening and lowering the yield [4]. Pure this compound can gradually discolor upon exposure to air [4].

Key Applications

This compound finds use in diverse fields, from fragrances to advanced materials synthesis.

| Application Field | Specific Use & Details |

|---|---|

| Flavor and Fragrance | Used as a fragrance ingredient for its sweet, floral, balsamic, and spicy notes, reminiscent of anise, cinnamon, and sweet pea [1]. It is compliant with relevant regulations for use in food and cosmetics (e.g., FDA 21 CFR 172.515) [1]. |

| Organic Synthesis | Serves as a versatile building block and ligand in coordination chemistry. It is a precursor in the synthesis of pharmaceuticals like Warfarin [2] [5] and complexes with metals like iron and palladium for use as catalysts [2] [6] [7]. |

| Antibacterial Agent | Identified as an antibacterial compound produced by Xenorhabdus nematophila, demonstrating activity against major plant-pathogenic bacteria such as Ralstonia solanacearum and Pectobacterium carotovorum [8]. |

| Industrial Chemistry | Investigated as a potential leveling agent in electroplating to improve the uniformity of metal deposits, such as copper, though it is not commonly used in commercial processes [9]. Also serves as a starting material for other chemicals like benzylacetone via hydrogenation [7]. |

Safety and Handling

This compound requires careful handling in the laboratory.

- Hazards: It is classified as a skin irritant and skin sensitizer [1]. It can cause serious eye irritation and may cause respiratory irritation [2].

- Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, faceshields, and a dust mask type N95 (US) [1].

- Storage: It is classified as a combustible solid and should be stored accordingly [1].

References

- 1. This compound = 98 , FG 122-57-6 [sigmaaldrich.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. benzalacetone [orgsyn.org]

- 5. benzylidene acetone 4-phenyl-3-buten-2-one [thegoodscentscompany.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Process for the preparation of benzylacetone [patents.google.com]

- 8. Identification of an antibacterial compound, ... [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of this compound and its Application in ... [electroplating.alfa-chemistry.com]

benzylideneacetone solubility ethanol DMSO water

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for benzylideneacetone in the solvents you specified.

| Solvent | Solubility | Notes / Experimental Conditions |

|---|---|---|

| DMSO | 29 mg/mL (198.37 mM) [1] | Tested for in vitro research; solution clarity assumed [1]. |

| Ethanol | 29 mg/mL [1] | Also described as "soluble" [2]. |

| Water | ~1.3 g/L (approx. 1.3 mg/mL) [3] | Described as "insoluble" [4] and having low water solubility [5]. |

Experimental Considerations

For reliable experimental results, consider these technical points:

- General Solubility: this compound is soluble in most common organic solvents, including chlorform and diethyl ether [2].

- Recrystallization Solvent: A purified related compound, dithis compound, is often recrystallized from hot ethyl acetate or using mixed-solvent systems like dichloromethane-hexane or ethanol-water [6].

- Compound Stability: this compound should be stored in a tightly closed container, protected from light, and at ambient temperatures [2].

The experimental workflow for determining and applying the solubility of this compound can be summarized as follows:

Key Takeaways for Researchers

- DMSO is the preferred solvent for preparing high-concentration stock solutions for biological assays.

- Ethanol is a viable solvent for applications where DMSO is undesirable.

- Aqueous systems should be avoided for directly dissolving the compound, though water can be used in mixed-solvent recrystallization techniques.

References

- 1. Trans-4-Phenyl-3-buten-2-one | Phospholipase (e.g. PLA) ... [selleckchem.com]

- 2. This compound, 98+% [fishersci.ca]

- 3. This compound [en.wikipedia.org]

- 4. Preparation of this compound and its Application in ... [electroplating.alfa-chemistry.com]

- 5. Showing Compound this compound (FDB008255) [foodb.ca]

- 6. Recrystallisation of dithis compound [chemistry.stackexchange.com]

Summary of Available Spectroscopic & Physical Data

The following table consolidates the key data found for benzylideneacetone and its derivative, dithis compound.

| Property | Data for This compound (C₁₀H₁₀O) | Data for trans,trans-Dithis compound (C₁₇H₁₄O) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O [1] [2] | C₁₇H₁₄O [3] |

| Molecular Weight | 146.19 g/mol [1] [4] | 234.29 g/mol [3] [5] |

| CAS Registry Number | 122-57-6 [2] [4] | 35225-79-7 [3] |

| Mass Spectrum | Not Available in Sources | Major Peaks (m/z): 234 (Molecular Ion, 100%), 235 (18.1%), 233 (68.6%), 131 (42.7%), 103 (61.6%), 91 (26.6%), 77 (48.7%) [5]. |

| IR Spectrum | Not Available in Sources | A digitized spectrum is available (NIST), but specific peak data was not listed in an extractable format [3]. |

| Melting Point | 39 °C to 42 °C [1] [4] | Not Provided |

| Boiling Point | 260 °C to 262 °C [1] | Not Provided |

| Appearance | Pale yellow solid [1] | Not Provided |

Experimental Context for Spectroscopic Analysis

For researchers, understanding the context in which spectroscopic data is obtained is crucial for reproducibility. The experimental details for the mass spectrum of dithis compound were as follows [5]:

- Technique: Electron Ionization (EI)

- Source Temperature: 160 °C

- Sample Temperature: 120 °C

The workflow for characterizing an organic compound like this compound typically follows a logical sequence to confirm its identity and purity, as shown below.

Experimental workflow for comprehensive characterization of an organic compound.

References

benzylideneacetone safety data sheet hazards

Physical and Chemical Properties

The table below summarizes the available data on the identifier and properties of Benzylideneacetone [1].

| Property | Description |

|---|---|

| CAS No. | 122-57-6 [1] |

| Molecular Formula | C10H10O [1] |

| Molecular Weight | 146.19 g/mol [1] |

| Appearance | Solid [1] |

| Melting/Freezing Point | No data available [1] |

| Boiling Point/Range | No data available [1] |

| Flash Point | No data available [1] |

Hazards Identification

This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements [1]:

- H302: Harmful if swallowed.

- H410: Very toxic to aquatic life with long-lasting effects.

Exposure Controls and Personal Protection

Appropriate personal protective equipment (PPE) and engineering controls are essential for safe handling [1].

| Aspect | Recommendation |

|---|---|

| Engineering Controls | Ensure adequate ventilation. Provide accessible safety shower and eye wash station [1]. |

| Eye/Face Protection | Safety goggles with side-shields [1]. |

| Skin Protection | Protective gloves and impervious clothing [1]. |

| Respiratory Protection | Suitable respirator [1]. |

Handling, Storage and Accidental Release

- Safe Handling: Avoid inhalation and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [1].

- Storage: Keep the container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. For powdered form, storage at -20°C is recommended [1].

- Spill Management: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of according to regulations. Avoid release into the environment [1].

Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions [1].

- Incompatible Materials: Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].

- Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes [1].

Experimental Hazard Assessment Workflow

For researchers planning to use this compound, the following diagram outlines a general workflow for hazard assessment and risk mitigation based on the SDS information. This process is foundational to developing specific experimental protocols.

Important Data Gaps and Considerations for Researchers

A critical finding from the obtained SDS is the lack of data for several key physical and chemical properties [1], which are essential for comprehensive risk assessment:

- Missing Data: Melting point, boiling point, flash point, and vapor pressure are listed as "No data available" [1].

- Implication for Protocols: The absence of a flash point requires assuming a high level of flammability risk until proven otherwise. The lack of a melting point can complicate tasks like re-crystallization.

- Recommendation: Consult additional, more detailed SDS sources from other suppliers or databases to fill these information gaps before finalizing experimental plans.

The information presented here is for research purposes only and is based on a single Safety Data Sheet. It is your responsibility as a researcher to consult the full, official SDS and conduct a complete risk assessment tailored to your specific experimental conditions.

References

benzylideneacetone E-isomer trans configuration

Chemical Identity and Key Properties

The table below summarizes the fundamental identifiers and physical characteristics of trans-benzylideneacetone.

| Property | Value / Description |

|---|---|

| Preferred IUPAC Name | (3E)-4-Phenylbut-3-en-2-one [1] [2] |

| Other Common Names | Benzalacetone, Methyl styryl ketone, trans-4-Phenyl-3-buten-2-one [1] [2] [3] |

| CAS Registry Number | 1896-62-4 (for the trans-isomer) [3] [4] [5] |

| Molecular Formula | C₁₀H₁₀O [1] [3] |

| Average Mass | 146.19 g/mol [1] [3] |

| Physical State | Pale yellow solid [1] |

| Melting Point | 39 °C to 42 °C [1] [3] [4] |

| Boiling Point | 260 °C to 262 °C [1] [3] |

| Water Solubility | 1.3 g/L (practically insoluble) [1] [3] |

| Solubility in Other Solvents | Freely soluble in alcohol; soluble in chloroform, ether, benzene [3] [4] |

Synthesis and Chemical Reactions

The primary and most historically significant preparation of benzylideneacetone is via a Claisen-Schmidt condensation between benzaldehyde and acetone [1] [6]. This base-catalyzed reaction is a classic example of a carbon-carbon bond formation.

Synthesis pathway of this compound and its derivative [1] [7].

This synthesis can be performed with common bases like sodium hydroxide (NaOH) in a water/ethanol medium [7] [6]. A key consideration is reaction control: using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures a quantitative yield of the enolate ion from acetone, leading to high efficiency in producing the monobenzylidene product [1].

Beyond its synthesis, this compound serves as a building block for further reactions [1] [6]:

- Formation of Dithis compound (dba): It can undergo a second condensation with benzaldehyde to form dithis compound, a useful ligand in organometallic chemistry [1] [7].

- Reaction at the Ketone: The carbonyl group can form derivatives like hydrazones [1] [6].

- Reaction at the Double Bond: The α,β-unsaturated system can undergo additions (e.g., with bromine) or act as a dienophile in Diels-Alder reactions [1] [6].

- Coordination Chemistry: It reacts with Fe₂(CO)₉ to form (this compound)Fe(CO)₃, a reagent used to transfer the Fe(CO)₃ unit to other organic molecules [1].

Biological and Functional Activities

This compound has two primary areas of application:

- Biological Activity: It is identified as an inhibitor of the enzyme phospholipase A2 (PLA2) in insects like the diamondback moth, indicating its potential relevance in agricultural or biochemical research [5].

- Industrial Uses: The compound is employed as a flavoring ingredient in food and as a component in perfumes and fragrances [1] [8].

Safety and Handling Information

Proper handling is essential due to the compound's hazardous nature. The following table summarizes the key hazard and precautionary statements.

| Hazard Category | GHS Statements [4] |

|---|---|

| GHS Pictogram |  (Exclamation mark) (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | | Precautionary Statements | P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P321, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 [1] [4] |

Additional safety specifications include a flash point of 66 °C (150 °F) [3] [4]. The compound should be stored in a dark place, sealed and dry, under inert gas at room temperature or refrigerated (0-10°C), as it is both light and air sensitive [4].

Commercial Availability

Trans-benzylideneacetone is readily available from multiple chemical suppliers. The table below lists examples for reference.

| Supplier | Purity | Package Size | Price (USD) |

|---|---|---|---|

| TCI Chemicals [4] | >98.0% (GC) | 25 g | $21 |

| Sigma-Aldrich [3] | ≥99% | 50 g | $67.7 |

| TargetMol [9] | 97.48% | 2 g | $33 |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H10O [chemspider.com]

- 3. trans-4-Phenyl-3-buten-2-one | 1896-62-4 [chemicalbook.com]

- 4. trans-Benzalacetone 1896-62-4 [tcichemicals.com]

- 5. ZFIN ChEBI: trans-benzylideneacetone [zfin.org]

- 6. This compound [chemeurope.com]

- 7. Dithis compound - Wikipedia [en.wikipedia.org]

- 8. benzylidene acetone 4-phenyl-3-buten-2-one [thegoodscentscompany.com]

- 9. trans-Benzylideneacetone | Phospholipase [targetmol.com]

benzylideneacetone organometallic complex synthesis

Benzalacetone Complexes and Synthesis Overview

Benzylideneacetone (BZA), also known as benzalacetone, is an α,β-unsaturated ketone that primarily exists in the trans configuration [1]. Its structure makes it a versatile ligand in organometallic chemistry, coordinating to metals through the carbonyl oxygen and the carbon-carbon double bond.

The table below summarizes notable organometallic complexes derived from this compound.

| Complex Name | Metal | Key Features & Applications | Reference |

|---|---|---|---|

| (this compound)Fe(CO)₃ | Iron | Reagent for transferring Fe(CO)₃ unit; synthesized from Fe₂(CO)₉ [1]. | |

| Tris(dithis compound)dipalladium (Tris DBA) | Palladium | Pre-formed catalyst; inhibits N-myristoyltransferase-1 (NMT-1) with anti-melanoma activity [2]. | |

| (this compound)Ru(CO)₃ | Ruthenium | Synthesized from [Ru(CO)₃(η⁴-C₈H₁₂)]; contains a hydride bridge [3]. | |

| Pd₂(DBA)₃ / Ni₂(DBA)³ | Palladium, Nickel | Catalysts for Michael additions and cross-coupling reactions [3]. |

Detailed Synthesis Protocols

Protocol 1: Synthesis of (this compound)tricarbonyliron

This procedure uses Fe₂(CO)₉ as the metal source [1].

- Reaction: this compound reacts with Fe₂(CO)₉.

- Function: The product, (this compound)Fe(CO)₃, serves as a stable reagent to transfer the Fe(CO)₃ unit to other organic substrates [1].

Protocol 2: Synthesis of Tris(dithis compound)dipalladium (Tris DBA)

Tris DBA is a widely used Pd(0) source. While its full synthesis is complex, its core ligand, dithis compound (DBA), is synthesized via a double Claisen-Schmidt condensation [1].

- Reaction: One equivalent of acetone reacts with two equivalents of benzaldehyde.

- Conditions: The reaction is base-induced. Using a strong, quantitative base like Lithium diisopropylamide (LDA) helps minimize the formation of the mono-condensed product (this compound) and drives the reaction toward the desired DBA [1].

The following diagram illustrates the key steps involved in the synthesis of the DBA ligand and its subsequent complexation to form Tris DBA.

Synthesis workflow for Tris DBA palladium complex

Application in Drug Development & Bioactivity

Tris DBA has demonstrated significant antitumor activity in preclinical studies, particularly against melanoma [2]. The table below summarizes key experimental findings.

| Parameter | Finding |

|---|---|

| Molecular Target | Identified as an inhibitor of N-myristoyltransferase-1 (NMT-1) [2]. |

| Downstream Effects | Inhibition of NMT-1 leads to reduced activity of membrane-based signaling pathways, including MAP kinase, Akt, and Stat-3 [2]. |

| In Vivo Efficacy | Showed potent antitumor activity against B16 murine and A375 human melanoma models and was well-tolerated [2]. |

| Suggested Use | Warrants further preclinical evaluation as a novel therapeutic agent [2]. |

Key Technical Insights

- Ligand Flexibility: this compound can act as a monodentate or bidentate ligand, forming stable complexes with Fe, Pd, and Ru that are useful as synthetic reagents or catalysts [3] [1].

- Synthetic Control: The choice of base is critical in Claisen-Schmidt condensations. Strong bases like LDA favor the formation of the DBA ligand over the mono-condensed product [1].

- Therapeutic Potential: Tris DBA represents a promising scaffold in medicinal chemistry, with a unique mechanism of action targeting protein myristoylation [2].

References

Comprehensive Application Notes and Protocols: Claisen-Schmidt Synthesis of Benzylideneacetone for Pharmaceutical Research

Introduction to Benzylideneacetone and the Claisen-Schmidt Reaction

This compound (4-phenyl-3-buten-2-one) is a fundamental α,β-unsaturated ketone with significant applications in pharmaceutical synthesis, fragrance formulation, and as a key synthetic intermediate in organic chemistry. This pale yellow crystalline solid (molecular weight: 146.19 g/mol) features a conjugated system between the carbonyl group and the vinylbenzene moiety, making it a valuable Michael acceptor in various synthetic transformations. The compound exists predominantly in the trans configuration due to steric considerations, which maximizes conjugation across the molecular framework [1].

The Claisen-Schmidt condensation represents one of the most essential and efficient carbon-carbon bond-forming reactions in synthetic organic chemistry, specifically categorized as a crossed-aldol process between an aldehyde and a ketone. This reaction is named after its pioneering investigators, Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published on this topic in 1880 and 1881 [2]. The reaction typically involves the condensation of an aromatic aldehyde lacking α-hydrogens with a ketone possessing α-hydrogens, such as acetone, under basic conditions. The process initially forms a β-hydroxy carbonyl intermediate that spontaneously dehydrates to yield the conjugated enone system characteristic of this compound [2] [1].

For pharmaceutical researchers and process chemists, this compound serves as a key synthetic precursor to several important compounds. Most notably, its reaction with 4-hydroxycoumarin produces the anticoagulant warfarin, demonstrating its significance in active pharmaceutical ingredient (API) synthesis [1]. Additionally, this compound finds application as a flavoring ingredient in food products and as a component in fragrance formulations, further highlighting its versatility [1] [3].

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established stepwise mechanism that involves both equilibrium and irreversible steps. Understanding this mechanism is crucial for researchers to optimize reaction conditions and troubleshoot issues during scale-up. The reaction follows a base-catalyzed aldol-dehydration pathway with distinct intermediates that can be characterized and monitored analytically [2] [1].

Figure 1: The Claisen-Schmidt condensation mechanism proceeds through enolate formation, nucleophilic addition, and dehydration sequence.

Mechanistic Steps

Enolate Formation: Acetone (pKa ~25) undergoes selective α-deprotonation when treated with a strong base like NaOH, generating the corresponding nucleophilic enolate ion. This equilibrium step is favored when using strong bases, though the concentration of enolate remains relatively low with moderate bases like NaOH [1] [4].

Nucleophilic Addition: The acetone enolate attacks the electrophilic carbonyl carbon of benzaldehyde in a rate-determining step, forming a new carbon-carbon bond and generating a β-hydroxy ketone intermediate (aldol addition product) [2].

Dehydration: The β-hydroxy ketone intermediate undergoes base-catalyzed dehydration, forming the conjugated α,β-unsaturated ketone system of this compound. This dehydration step is essentially irreversible and drives the reaction to completion by forming the thermodynamically stable conjugated system [2] [1].

Selectivity Considerations

A critical challenge in this synthesis is controlling reaction selectivity to prevent over-condensation. This compound itself contains acidic α-protons (pKa ~11) and can undergo a second condensation with another equivalent of benzaldehyde to form dithis compound [1]. The selectivity can be controlled through:

- Stoichiometry: Using a 2:1 molar ratio of benzaldehyde to acetone favors the mono-condensation product [5].

- Base Strength: Employing moderate bases like NaOH (20 mol%) limits further deprotonation of the product [5].

- Reaction Conditions: Solvent-free methods with grinding provide better control over selectivity compared to solution-phase reactions [5].

Experimental Protocols

Solvent-Free Protocol Using Grinding Technique

This green chemistry approach eliminates organic solvents, reduces waste, and offers excellent yields under mild conditions. The method is particularly suitable for high-throughput synthesis and follows principles of sustainable chemistry [5].

3.1.1 Materials and Equipment

- Reagents:

- Benzaldehyde (FW 106.12, 2.12 g, 20 mmol)

- Acetone (FW 58.08, 0.58 g, 10 mmol)

- Sodium hydroxide pellets (FW 40.00, 0.16 g, 4 mmol, 20 mol%)

- Equipment:

- Mortar and pestle (porcelain, 100-150 mm diameter)

- Analytical balance (±0.0001 g precision)

- Büchner funnel and filtration flask

- Vacuum source

- Melting point apparatus

- NMR spectrometer for characterization

3.1.2 Step-by-Step Procedure

Preparation: Weigh all reagents accurately using an analytical balance. Ensure the mortar and pestle are completely dry before use.

Grinding: Place sodium hydroxide pellets (0.16 g, 20 mol%) in the mortar and grind to a fine powder. Add benzaldehyde (2.12 g, 20 mmol) and acetone (0.58 g, 10 mmol) sequentially to the mortar.

Reaction: Grind the mixture continuously and vigorously with the pestle for 5 minutes. Monitor the reaction progress by the formation of a yellow paste or solid, indicating product formation.

Work-up: After 5 minutes, transfer the reaction mixture to a beaker containing 20 mL of cold distilled water. Stir for 2-3 minutes to dissolve any residual NaOH.

Isolation: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the solid product with cold distilled water (3 × 10 mL) to remove all base residues.

Purification: Recrystallize the crude product from hot ethyl acetate (approximately 5-10 mL per gram of product) to afford pure this compound as pale yellow crystals.

Characterization: Dry the product to constant weight and characterize by melting point (literature: 39-42°C), ( ^1H ) NMR, and IR spectroscopy [1].

Traditional Solution-Phase Protocol

This classical method provides a reliable approach for larger-scale synthesis and follows well-established procedures with reproducible results [6].

3.2.1 Materials and Equipment

- Reagents:

- Benzaldehyde (106 g, 1.0 mol)

- Acetone (29 g, 0.5 mol)

- Sodium hydroxide (100 g, 2.5 mol)

- Ethanol (800 mL)

- Distilled water (1 L)

- Ethyl acetate (for recrystallization)

- Equipment:

- 2-L wide-mouthed glass jar or three-neck round-bottom flask

- Mechanical stirrer with adjustable speed

- Temperature control system (water bath)

- Büchner funnel and filtration setup

3.2.2 Step-by-Step Procedure

Base Solution Preparation: Dissolve sodium hydroxide (100 g) in a mixture of water (1 L) and ethanol (800 mL) in a 2-L reaction vessel. Cool the solution to 20-25°C using a water bath.

Reaction Setup: Equip the vessel with a mechanical stirrer and ensure vigorous agitation throughout the reaction.

Reagent Addition: Add half of a pre-mixed solution of benzaldehyde (106 g) and acetone (29 g) to the basic solution. The remaining half is added after 15 minutes.

Reaction Monitoring: Observe the formation of a yellow cloud within 2-3 minutes, which gradually develops into a flocculent precipitate. Continue stirring vigorously for 30 minutes after the complete addition.

Isolation: Filter the suspension with suction on a large Büchner funnel. Wash the product thoroughly with distilled water until the washings are neutral.

Purification: Recrystallize from hot ethyl acetate (approximately 100 mL per 40 g of crude product) to obtain pure this compound.

Characterization: The purified product typically melts at 110-111°C and can be characterized by standard spectroscopic methods [6].

Quantitative Comparison of Methodologies

Table 1: Comparative Analysis of this compound Synthesis Methods

| Parameter | Solvent-Free Grinding Method | Traditional Solution-Phase Method |

|---|---|---|

| Reaction Time | 5 minutes | 45-60 minutes |

| Temperature | Ambient (20-25°C) | 20-25°C (controlled) |

| Yield | 96-98% | 90-94% |

| NaOH Loading | 20 mol% | ~250 mol% (stoichiometric) |

| Solvent Volume | None | 1800 mL per 0.5 mol acetone |

| Work-up Complexity | Simple filtration | Filtration and recrystallization |

| Purification | Recrystallization (ethyl acetate) | Recrystallization (ethyl acetate) |

| Scale-up Potential | Moderate (batch size limited by grinding) | Excellent (easily scalable) |

| Environmental Impact | Low (solvent-free) | Moderate (ethanol/water system) |

| Product Purity | High (needs recrystallization) | High (after recrystallization) |

Reaction Optimization and Parameters

Successful implementation of the Claisen-Schmidt condensation for this compound synthesis requires careful optimization of several critical parameters that significantly impact yield, selectivity, and purity.

Base Selection and Catalytic Performance

The choice of base significantly influences both the reaction rate and product distribution in the Claisen-Schmidt condensation. Different bases vary in their ability to generate the enolate nucleophile while minimizing side reactions.

Table 2: Comparison of Base Catalysts for Claisen-Schmidt Condensation

| Base Catalyst | Loading (mol%) | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NaOH | 20 | Solvent-free, grinding, 5 min | 98 | High efficiency, low cost, simple workup | May promote over-condensation if excess used |

| KOH | 20 | Solvent-free, grinding, 5 min | 85 | Good activity | Lower yield compared to NaOH |

| NaOAc | 20 | Solvent-free, grinding, 5 min | 70 [5] | Mild conditions | Lower conversion rate |

| NH₄OAc | 20 | Solvent-free, grinding, 5 min | 65 [5] | Mild conditions | Lower conversion rate |

| LiOH·H₂O | Various | Solution phase, ethanol-water | 80-90 [5] | Good solubility | Higher cost |

| LDA | 100 | THF, -78°C to RT | Quantitative [1] | Prevents over-condensation | Air/moisture sensitive, expensive |

Optimization Parameters

4.2.1 Base Loading and Stoichiometry

Systematic investigation of NaOH loading reveals that 20 mol% provides optimal balance between catalytic efficiency and product selectivity. Higher base concentrations (80-100 mol%) increase the rate slightly but also promote dithis compound formation, while lower concentrations (<10 mol%) significantly reduce conversion [5]. The benzaldehyde:acetone ratio of 2:1 is optimal for maximizing this compound yield while minimizing unreacted starting materials [6].

4.2.2 Temperature and Reaction Time

The reaction proceeds efficiently at ambient temperature (20-25°C) in both solvent-free and solution-phase methods. Elevated temperatures accelerate the reaction but may promote side products and dehydration of the aldol intermediate too rapidly, leading to lower selectivity. The solvent-free method achieves completion within 5 minutes due to improved mass transfer and intimate contact between reagents, while solution-phase reactions typically require 30-45 minutes for complete conversion [5] [6].

4.2.3 Solvent Effects

Solvent-free conditions provide the highest reaction efficiency due to neat reagent concentrations and eliminated solubility issues. When solvents are necessary, ethanol-water mixtures (1:1 to 2:1 ratio) offer optimal solubility for both organic reagents and the inorganic base. Recent advances include the use of reduced graphene oxide-supported CuO (CuO@rGO) nanocatalysts under mild conditions, achieving yields up to 96% with excellent selectivity [7].

Applications and Analytical Characterization

Pharmaceutical and Synthetic Applications

This compound serves as a versatile synthetic intermediate with particular importance in pharmaceutical synthesis. Its α,β-unsaturated carbonyl system makes it a valuable Michael acceptor in conjugate addition reactions and a precursor to various heterocyclic compounds.

- Warfarin Synthesis: this compound condenses with 4-hydroxycoumarin to form the anticoagulant drug warfarin, demonstrating its role in API synthesis [1].

- Coordination Chemistry: The compound serves as a ligand in organometallic chemistry, forming complexes such as (this compound)Fe(CO)₃ used in catalytic applications [1].

- Perfumery and Flavors: this compound is employed as a fragrance ingredient due to its characteristic odor profile, finding applications in both fine fragrances and food flavorings [1] [3].

- Polymer Chemistry: The compound functions as a monomer precursor in the synthesis of specialty polymers with unique optical and electronic properties [5].

Analytical Characterization Methods

Proper characterization of this compound is essential for quality control in pharmaceutical applications. The following analytical techniques provide comprehensive characterization:

- Melting Point: Pure this compound melts at 39-42°C (literature value) [1]. The crystalline form obtained after recrystallization from ethyl acetate typically melts at 110-111°C for the highly pure material [6].

- Spectroscopic Analysis:

- Chromatographic Methods: Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:4) mobile phase typically shows a single spot with Rf ≈ 0.5 when visualized under UV light or with potassium permanganate stain [7].

- Mass Spectrometry: EI-MS m/z 146 (M⁺), 131 (M⁺-CH₃), 117 (M⁺-COCH₃), 103 (C₆H₅CO⁺) [1].

Troubleshooting and Common Issues

Successful implementation of the Claisen-Schmidt synthesis requires awareness of potential challenges and their solutions:

- Low Yields: Cause: Insufficient base concentration or inadequate mixing. Solution: Ensure precise base measurement and vigorous stirring/grinding. For solution-phase, maintain temperature at 20-25°C [6].

- Dithis compound Formation: Cause: Excess benzaldehyde or prolonged reaction times. Solution: Use exact 2:1 benzaldehyde:acetone ratio and monitor reaction time carefully [1] [5].

- Product Discoloration: Cause: Oxidation impurities or base contamination. Solution: Recrystallize from ethyl acetate and ensure thorough washing to remove base residues [6].

- Poor Crystallization: Cause: Rapid cooling or impurities. Solution: Use slow, controlled cooling and ensure adequate product purity before recrystallization.

Conclusion

The Claisen-Schmidt condensation provides an efficient and reliable method for synthesizing this compound, an important intermediate in pharmaceutical and fine chemical synthesis. The solvent-free grinding approach offers significant advantages in terms of reaction efficiency (98% yield in 5 minutes), environmental impact, and operational simplicity, making it particularly suitable for research laboratories and small-scale applications. The traditional solution-phase method remains valuable for larger-scale synthesis where established protocols and equipment are available.

Recent advances in catalytic systems, including CuO@rGO nanocatalysts [7] and machine learning-optimized continuous flow systems [8], demonstrate the continuing evolution of this classic reaction toward more sustainable and efficient processes. The comprehensive protocols and optimization parameters provided in these application notes will enable researchers to implement this synthetically valuable transformation reliably across various scales and applications.

References

- 1. This compound [en.wikipedia.org]

- 2. Claisen–Schmidt condensation [en.wikipedia.org]

- 3. benzylidene acetone 4-phenyl-3-buten-2-one [thegoodscentscompany.com]

- 4. Claisen Condensation and Dieckmann Condensation [masterorganicchemistry.com]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis ... [mdpi.com]

- 6. Dibenzalacetone [orgsyn.org]

- 7. An Efficient and Selective Synthesis of Chalcones via ... [link.springer.com]

- 8. Self-optimization of Claisen-Schmidt condensation in an ... [sciencedirect.com]

benzylideneacetone synthesis acetone benzaldehyde

Introduction to Benzylideneacetone

This compound (also known as benzalacetone, IUPAC name: (3E)-4-Phenylbut-3-en-2-one) is an organic compound with the formula C₆H₅CH=CHC(O)CH₃. It is a pale yellow crystalline solid with a sweet, floral odor, insoluble in water but soluble in organic solvents [1] [2]. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, fragrance, and materials science industries [1] [3].

The primary method for its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between benzaldehyde and acetone [1] [2]. This reaction is a classic example of carbon-carbon bond formation, resulting in an α,β-unsaturated ketone.

Synthesis Methods & Comparative Analysis

The following table summarizes the core methods for synthesizing this compound, highlighting the trade-offs between yield, selectivity, and practicality.

| Method | Key Feature | Benzaldehyde Conversion | This compound Selectivity | Primary Advantage | Main Disadvantage |

|---|---|---|---|---|---|

| Classical Homogeneous [4] | Excess acetone, aqueous NaOH, vigorous stirring | High (Yields 65-78%) | Moderate | Simple setup; high yields with excess acetone | Lower selectivity; requires product purification |

| Stirring-Induced Emulsion [5] | Biphasic system (cyclohexane/water), no surfactant | 96 ± 2% | 99 ± 1% | Excellent selectivity; easily scalable; green chemistry | Requires precise control of stirring to form emulsion |

The main challenge in this synthesis is suppressing the side reaction where this compound reacts with a second molecule of benzaldehyde to form dibenzalacetone [5] [2]. The methods above address this challenge differently.

Detailed Experimental Protocols

Protocol 1: Classical Laboratory-Scale Synthesis

This is a well-established procedure from Organic Syntheses [4].

- Reagents: Acetone (800 cc, 11.0 mol), Benzaldehyde (400 cc, 4.0 mol, freshly distilled), Sodium hydroxide solution (10% w/v, 100 cc), Water (400 cc), Hydrochloric acid (for acidification), Benzene (for extraction, 100 cc).

- Equipment: 2-liter bottle equipped with a mechanical stirrer, dropping funnel, water bath, separatory funnel, and distillation setup.

Procedure:

- Reaction Setup: In the 2-liter bottle, mix the acetone, benzaldehyde, and 400 cc of water.

- Base Addition: Slowly add 100 cc of 10% sodium hydroxide solution from the dropping funnel while stirring and cooling the mixture in a water bath. Critically, maintain the temperature between 25-31°C by controlling the addition rate (takes ~30-60 minutes). Faster addition or poor temperature control darkens the mixture and lowers yield.

- Stirring: After base addition, continue stirring for another 2 hours at room temperature.

- Work-up: Acidify the mixture with dilute hydrochloric acid until litmus paper turns red.

- Separation: Transfer to a separatory funnel. Separate the lower aqueous layer. Extract this aqueous layer with 100 cc of benzene.

- Combination and Drying: Combine the benzene extract with the original organic layer. Wash the combined organic solution with 100 cc of water and separate it.

- Solvent Removal: Remove benzene by distillation on a steam bath.

- Product Isolation: Distill the residue under reduced pressure. Collect the fraction boiling at 133-143°C / 16 mmHg or 120-130°C / 7 mmHg. The product solidifies upon cooling to pale yellow crystals with a melting point of 40-42°C [4].

Protocol 2: Green & Scalable Emulsion Synthesis

This modern method achieves high selectivity without a surfactant and can be scaled to kilogram quantities [5].

- Reagents: Benzaldehyde (10 mL, 98 mmol), Acetone (21.8 mL, 294 mmol), Cyclohexane (30 mL), Sodium hydroxide (1.5 mL of 4 M aqueous solution), Ultrapure water (30 mL).

- Equipment: 150 mL glass bottle, mechanical stirrer, separating funnel.

Procedure:

- Phase Separation:

- Dissolve benzaldehyde in 30 mL of cyclohexane (organic phase).

- Dissolve acetone in 30 mL of ultrapure water (aqueous phase).

- Mixing and Catalysis: Mix the two solutions in the 150 mL bottle, forming a clear interface. Add 1.5 mL of 4 M NaOH to the system.

- Emulsion Formation: Stir the mixture vigorously at 1000 rpm for 4 hours at room temperature. This dynamically generates an emulsion without surfactants.

- Phase Separation and Isolation: Stop stirring and allow the phases to separate. The organic phase, containing the product, will rise to the top.

- Product Recovery: Separate the oil phase using a separating funnel. Dry it over a drying agent (e.g., calcium chloride). Remove the cyclohexane solvent by rotary evaporation to obtain solid this compound [5].

Workflow and Mechanism

The following diagram illustrates the logical steps and chemical mechanism behind the successful emulsion synthesis method.

This process leverages the biphasic system to achieve high selectivity. The aqueous phase contains the base (NaOH) and acetone, while the organic phase contains benzaldehyde. The reaction occurs at the interface. The newly formed this compound, being more soluble in the organic phase, diffuses into it, where it is protected from the base catalyst and cannot react with another benzaldehyde molecule to form the dibenzalacetone byproduct [5].

Applications and Downstream Chemistry

This compound is a valuable building block in organic chemistry [1] [3] [6].

- Fragrance and Flavor Industry: It is directly used as a flavoring ingredient and fragrance due to its sweet, floral, balsamic, and spicy odor, reminiscent of anise, cinnamon, and jam [2] [7].

- Pharmaceutical Intermediates: It is a key precursor in synthesizing active pharmaceutical ingredients (APIs). For example, its reaction with 4-Hydroxycoumarin produces the anticoagulant Warfarin [2].

- Chemical Synthesis:

Safety and Handling

- Hazards: this compound is a skin irritant and skin sensitizer [2] [7]. Direct contact should be avoided.

- Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a dust mask (N95 type is recommended) when handling the solid [7].

- Storage: Store in a cool, well-ventilated area. It is a combustible solid with a flash point of 123°C (closed cup) [7].

References

- 1. Preparation of this compound and its Application in ... [electroplating.alfa-chemistry.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound (CAS 122-57-6) Market : Trends And ... [linkedin.com]

- 4. benzalacetone [orgsyn.org]

- 5. A green synthesis approach toward large-scale production of ... [pmc.ncbi.nlm.nih.gov]

- 6. Process for the preparation of benzylacetone [patents.google.com]

- 7. This compound = 98 , FG 122-57-6 [sigmaaldrich.com]

- 8. haloform reaction - cinnamic acid from this compound [sciencemadness.org]

Application Notes & Protocols: Benzalacetone Synthesis via Green Interfacial Emulsion Method

| Aspect | Key Findings |

|---|---|

| Core Innovation | Stirring-induced emulsion system enables high-selectivity synthesis without surfactants [1] [2]. |

| Reaction Type | Claisen-Schmidt condensation between benzaldehyde and acetone [1] [2]. |

| Key Advantage | 99% selectivity for benzalacetone, minimizing dibenzalacetone side product [1] [2]. |

| Reaction Scale Demonstrated | Successfully scaled to produce over 1 kg of product [1] [2]. |

| Phase Separation | Organic and aqueous phases separate naturally upon stopping stirrer [2]. |

| Catalyst | NaOH (0.2 M in water phase) [2]. |

| Optimal Solvent System | Cyclohexane (oil phase) and Water (aqueous phase) [2]. |

| Key Limitation | Toluene as oil phase reduces conversion due to π-π interactions with benzaldehyde [2]. |

Detailed Experimental Protocols

Protocol 1: Small-Scale Emulsion Synthesis (Approximately 100 mmol benzaldehyde)

Materials:

- Benzaldehyde: 10 mL (98 mmol)

- Acetone: 21.8 mL (294 mmol, 3 equivalents)

- Cyclohexane: 30 mL

- Sodium Hydroxide (NaOH) Solution: 1.5 mL of 4 M aqueous solution

- Ultrapure Water: 30 mL

- Glass Bottle: 150 mL capacity

- Separating Funnel

Procedure:

- Phase Preparation: Dissolve 10 mL of benzaldehyde in 30 mL of cyclohexane to form the oil phase. In a separate vessel, dissolve 21.8 mL of acetone in 30 mL of ultrapure water to form the aqueous phase [2].

- Mixing: Combine the oil and aqueous phases in a 150 mL glass bottle. An organic-aqueous interface will be visible [2].

- Catalyst Addition: Add 1.5 mL of 4 M NaOH solution to the mixture. The resulting concentration of NaOH in the aqueous phase will be approximately 0.2 M [2].

- Reaction Initiation: Stir the mixture vigorously at 1000 rpm using a magnetic stirrer or mechanical agitator. This generates a dynamic emulsion [2].

- Reaction Monitoring: Allow the reaction to proceed for approximately 4 hours at room temperature (25°C). Monitor the conversion if possible (e.g., by GC). The original study reported 96 ± 2% conversion with 99 ± 1% selectivity for benzalacetone after this time [2].

- Phase Separation: Stop the stirrer and let the mixture stand undisturbed. The emulsion will break, allowing the cyclohexane (oil) phase, containing the product, to separate from the aqueous phase [2].

- Product Isolation: Separate the oil phase using a separating funnel. The product, benzalacetone, can be isolated from the cyclohexane solution by removing the solvent (e.g., via rotary evaporation) [2].

Protocol 2: Kilogram-Scale Production (Approximately 9 mol benzaldehyde)

Materials:

- Benzaldehyde: 0.9 L

- Acetone: 1.96 L

- Cyclohexane: 3.7 L

- Sodium Hydroxide (NaOH) Solution: 150 mL of 4 M aqueous solution

- Water: 2.7 L

- Calcium Chloride: for drying

- Reaction Vessel: 10 L capacity, equipped with a mechanical agitator

Procedure:

- Phase Preparation: Dissolve 0.9 L of benzaldehyde in 3.7 L of cyclohexane. Dissolve 1.96 L of acetone in 2.7 L of water [2].

- Mixing & Catalyst Addition: Mix both solutions in a 10 L vessel. Add 150 mL of 4 M NaOH catalyst [2].

- Reaction Initiation: Stir the mixture vigorously at 2500 rpm using a mechanical agitator to create the emulsion. Monitor the reaction temperature periodically [2].

- Completion & Separation: After the reaction is complete, stop the agitator. Allow phases to separate, then isolate the oil phase [2].

- Drying & Isolation: Dry the isolated cyclohexane phase using calcium chloride. Remove cyclohexane by rotary evaporation to obtain solid benzalacetone product. This protocol has been demonstrated to yield over 1 kg of benzalacetone with high purity [2].

Method Workflow and Mechanism

The following diagram illustrates the experimental workflow and the underlying mechanism of the interfacial emulsion synthesis:

Critical Operational Notes

- Solvent Selection is Crucial: Using toluene instead of cyclohexane significantly reduced conversion to 73 ± 2% (though selectivity remained high). This is attributed to π-π interactions between benzaldehyde and toluene, which pull benzaldehyde away from the critical reaction interface [2].

- Homogeneous System Comparison: For comparison, when the reaction was run in a homogeneous water/ethanol system with 1 equivalent of acetone for 5 hours at 25°C, conversion was high (97 ± 2%), but selectivity for benzalacetone was significantly lower (80 ± 1%), underscoring the emulsion system's advantage [2].

- Minimizing Waste: This method achieves high selectivity without requiring a large excess of acetone, addressing a significant source of chemical waste in conventional industrial approaches [2].

Conclusion

This green synthesis protocol for benzalacetone, utilizing a stirring-induced emulsion, provides a robust, scalable, and highly selective method that aligns with modern green chemistry principles. It effectively suppresses dibenzalacetone formation without surfactants or large acetone excess, simplifies product isolation, and has been proven viable for kilogram-scale production [1] [2].

References

Comprehensive Application Notes and Protocols: Regioselective Synthesis of Spiropyrrolidine-Oxindoles via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Benzylideneacetone

Introduction and Significance

Spirooxindoles, particularly spiropyrrolidine-oxindoles, are privileged structural scaffolds in medicinal chemistry and drug discovery due to their presence in numerous bioactive alkaloids and pharmaceutical agents. These complex heterocyclic systems exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and local anesthetic properties [1]. The spirocyclic framework at the C3 position of the oxindole core represents a challenging synthetic target due to its three-dimensional complexity and potential for generating diverse stereocenters.

The 1,3-dipolar cycloaddition of in situ generated azomethine ylides with various dipolarophiles has emerged as a powerful atom-economical strategy for constructing these spirocyclic systems. Unlike traditional chalcone dipolarophiles that typically yield single regioisomers, benzylideneacetone (1-phenylbut-2-en-1-one) introduces intriguing regioselectivity challenges due to its asymmetric structure with two electronically distinct carbonyl groups (benzoyl and acetyl) and the presence of α-hydrogens [2] [3]. Recent advances have demonstrated that additives can effectively control this regioselectivity, providing access to two distinct regioisomeric series from the same starting materials [2] [3] [4]. This protocol outlines optimized procedures for both regioisomeric pathways, enabling synthetic and medicinal chemists to efficiently access these valuable scaffolds for biological evaluation.

Reaction Mechanism and Regioselectivity Control

The synthesis utilizes a three-component reaction between isatin derivatives, benzylamine, and this compound derivatives. The mechanism proceeds through initial formation of an azomethine ylide via condensation of isatin with benzylamine, followed by 1,3-dipolar cycloaddition with this compound as the dipolarophile [2] [3].

The unique aspect of this transformation is the controllable regioselectivity, where additives determine which regioisomer predominates:

- Water-assisted pathway: Favors formation of 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-ones

- Acid-assisted pathway: Favors formation of 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-ones

This additive-controlled regioselectivity represents the first reported reversal of regioselectivity in 1,3-dipolar cycloadditions of azomethine ylides [2] [3].

Figure 1: Reaction workflow showing the additive-controlled regioselective synthesis of spiropyrrolidine-oxindoles

Experimental Protocols

General Considerations

Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat. Benzylamine may cause skin and respiratory irritation; isatin derivatives may stain skin and clothing; organic solvents are flammable.

Materials:

- Solvents: Tetrahydrofuran (THF, anhydrous), ethanol (absolute), dimethylformamide (DMF), acetonitrile (CH₃CN)

- Reagents: Isatin derivatives, benzylamine, this compound derivatives, 4-nitrobenzoic acid, triethylamine, 4Å molecular sieves

- Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, sealed reaction vials, TLC plates, separation funnel

Analytical Methods: Monitor reactions by TLC (silica gel). Characterize products by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. Determine regioisomeric ratios by ( ^1H ) NMR analysis or isolated yields [2] [3].

Water-Assisted Regioselective Protocol

This protocol favors formation of 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-ones with regioselectivity up to 86:14 [2] [3].

Step-by-Step Procedure:

- Charge a dried sealed reaction vial with isatin (0.75 mmol), benzylamine (1.0 mmol), and This compound (0.50 mmol)

- Add anhydrous THF (5.0 mL) as solvent

- Add water (5.0 equiv, 2.5 mmol) as additive

- Seal the reaction vial and stir at room temperature for 24 hours

- Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1)

- After completion, concentrate the reaction mixture under reduced pressure

- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient)

- Isolate the desired regioisomer 4a as a white solid in 88% yield with 86:14 regioisomeric ratio

Key Notes: Using excess isatin (1.5 equiv) improves yield due to instability of azomethine ylides. Anhydrous THF provides optimal regioselectivity [2] [3].

Acid-Assisted Regioselective Protocol

This protocol favors formation of 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-ones with reversed regioselectivity [2] [3].

Step-by-Step Procedure:

- Charge a round-bottom flask with isatin (0.50 mmol), benzylamine (1.0 mmol), and This compound (0.75 mmol)

- Add absolute ethanol (5.0 mL) as solvent

- Add 4-nitrobenzoic acid (2.0 equiv, 1.0 mmol) as additive

- Stir the reaction mixture at room temperature for 24 hours

- Monitor reaction progress by TLC

- After completion, concentrate under reduced pressure

- Purify by flash column chromatography (silica gel, ethyl acetate/hexane)

- Isolate the desired regioisomer 5a in 90% yield with 70:30 regioisomeric ratio (5a:4a)

Key Notes: The acid additive significantly reverses regioselectivity. Ethanol is the preferred solvent for this pathway [2].

Optimization Data and Substrate Scope

Solvent and Additive Screening

Table 1: Optimization of water-assisted regioselective synthesis of spiropyrrolidine-oxindoles [2] [3]

| Entry | Solvent | Additive | Time (h) | Yield (%) | Regioisomeric Ratio (4a:5a) |

|---|---|---|---|---|---|

| 1 | EtOH | None | 48 | 72 | 75:25 |

| 2 | EtOH | Et₃N (0.2 equiv) | 72 | 69 | 78:22 |

| 3 | EtOH | 4Å MS | 48 | 59 | 76:24 |

| 4 | EtOH | 4-NO₂PhCO₂H (0.2 equiv) | 24 | 33 | 50:50 |

| 5 | EtOH | H₂O (5.0 equiv) | 24 | 54 | 83:17 |

| 6 | DMF | H₂O (5.0 equiv) | 18 | 78 | 84:16 |

| 7 | CH₃CN | H₂O (5.0 equiv) | 48 | 56 | 67:33 |

| 8 | THF | H₂O (5.0 equiv) | 24 | 71 | 86:14 |

| 9* | THF | H₂O (5.0 equiv) | 24 | 88 | 86:14 |

Reaction conditions unless noted: isatin (0.50 mmol), benzylamine (1.0 mmol), this compound (0.75 mmol), solvent (5.0 mL), rt. *Entry 9: isatin (0.75 mmol), benzylamine (1.0 mmol), this compound (0.50 mmol).

Table 2: Optimization of acid-assisted regioselective synthesis [2]

| Entry | 4-NO₂PhCO₂H (equiv) | Time (h) | Yield (%) | Regioisomeric Ratio (5a:4a) |

|---|---|---|---|---|

| 1 | 0.2 | 24 | 33 | 50:50 |

| 2 | 0.5 | 24 | 65 | 60:40 |

| 3 | 1.0 | 24 | 82 | 65:35 |

| 4 | 1.5 | 24 | 86 | 68:32 |

| 5 | 2.0 | 24 | 90 | 70:30 |

Reaction conditions: isatin (0.50 mmol), benzylamine (1.0 mmol), this compound (0.75 mmol), EtOH (5.0 mL), rt.

Substrate Scope and Limitations

The methodology tolerates various substituents on both isatin and this compound components:

- Isatin modifications: N-alkylation (ethyl, benzyl), halogenation (5-Br, 5-F), electron-donating groups (5-CH₃), and electron-withdrawing groups generally maintain good yields and selectivity

- This compound modifications: Aromatic rings with electron-donating (methoxy, methyl) and electron-withdrawing (nitro, halo) substituents are well-tolerated

- Limitations: Strongly electron-deficient isatins may require extended reaction times and give moderately reduced yields [1] [2]

The protocol provides spiropyrrolidine-oxindoles in moderate to excellent yields (51-94%) with good to excellent regioselectivities [2] [3].

Characterization Data

Spectroscopic Properties

Regioisomer 4a (4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one):

- ( ^1H ) NMR: Characteristic signals include pyrrolidine protons between δ 2.5-4.5 ppm, acetyl group as singlet at δ 2.3-2.5 ppm, and olefinic protons of the chalcone moiety around δ 7.0-8.0 ppm

- ( ^{13}C ) NMR: Key signals include spiro carbon at δ 65-75 ppm, carbonyl carbons at δ 180-200 ppm (acetyl) and δ 170-185 ppm (oxindole)

Regioisomer 5a (3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-one):

- ( ^1H ) NMR: Distinctive pattern in the pyrrolidine region with different coupling constants, acetyl group slightly downfield compared to 4a

- ( ^{13}C ) NMR: Characteristic chemical shifts differentiate the regioisomers, particularly for carbons adjacent to the acetyl group

Analytical Comparison

Table 3: Characterization data for representative spiropyrrolidine-oxindoles [2]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Regioisomeric Ratio |

|---|---|---|---|---|

| 4a | C₂₇H₂₄N₂O₂ | 88 | 168-170 | 86:14 |

| 5a | C₂₇H₂₄N₂O₂ | 90 | 152-154 | 70:30 |

| 4b | C₂₈H₂₆N₂O₂ | 85 | 165-167 | 85:15 |

| 5b | C₂₈H₂₆N₂O₂ | 87 | 158-160 | 72:28 |

Troubleshooting Guide

Table 4: Common issues and solutions in spiropyrrolidine-oxindole synthesis

| Problem | Possible Cause | Solution |

|---|---|---|

| Low yield | Instability of azomethine ylide | Use excess isatin (1.5 equiv) and benzylamine (2.0 equiv) |

| Poor regioselectivity | Incorrect solvent/additive combination | Ensure anhydrous THF for water-assisted pathway; ethanol for acid-assisted pathway |

| Reaction not proceeding | Inadequate activation | Increase additive concentration; ensure fresh molecular sieves if used |

| Mixture of regioisomers | Suboptimal additive amount | Optimize water (5.0 equiv) or 4-nitrobenzoic acid (2.0 equiv) |

| Decomposition | Moisture or oxygen sensitivity | Use anhydrous solvents and inert atmosphere |

Applications in Drug Discovery

Spiropyrrolidine-oxindoles synthesized via this methodology serve as valuable intermediates in pharmaceutical development. The spirooxindole core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds [1] [5]. These structures exhibit diverse pharmacological activities:

- Anticancer agents: Spirooxindoles can function as potent p53-MDM2 inhibitors, enabling tumor regression by disrupting protein-protein interactions [2] [5]

- Antimicrobial compounds: Various derivatives show activity against bacterial and fungal pathogens [1]

- Antiviral activity: Specific substitutions enhance potency against viral targets [1]

- Enzyme inhibition: These compounds can act as acetylcholinesterase (AChE) inhibitors and cholinesterase inhibitors [5]

The controllable regioselectivity provided by this protocol enables efficient exploration of structure-activity relationships (SAR) by accessing different regioisomeric series from the same starting materials, significantly accelerating lead optimization in drug discovery programs.

References

- 1. Facile Synthesis of Functionalized Spiropyrrolizidine ... [pmc.ncbi.nlm.nih.gov]

- 2. Additive-assisted regioselective 1,3-dipolar cycloaddition of ... [pmc.ncbi.nlm.nih.gov]

- 3. Additive-assisted regioselective 1,3-dipolar cycloaddition ... [beilstein-journals.org]

- 4. Additive-assisted regioselective 1 , 3 - dipolar of... cycloaddition [archive.org]

- 5. Regio- and stereoselective synthesis of spiropyrrolidine - oxindole and... [pubs.rsc.org]

Application Notes: (Benzylideneacetone)iron Tricarbonyl

(Benzylideneacetone)iron tricarbonyl, abbreviated (bda)Fe(CO)₃, is an organoiron complex that serves as a stable and convenient source of the "Fe(CO)₃" moiety. Its primary application is the preparation of other iron complexes, particularly tricarbonyl(η⁴-diene)iron complexes, which are valuable intermediates in organic synthesis [1] [2].

A key advantage of (bda)Fe(CO)₃ is its role as a superior substitute for more sensitive or less stable iron carbonyl reagents like Fe(CO)₅, Fe₂(CO)₉, or Fe(CO)₃(cyclooctene)₂. It reacts with a variety of dienes and other unsaturated compounds to form stable complexes, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and the construction of complex molecular frameworks [1] [3]. It has been effectively used in the synthesis of structural models for enzyme active sites, such as the iron-acyl site in [Fe]-hydrogenase (Hmd) [3].

The table below summarizes its fundamental properties for quick reference.

| Property | Value / Description |

|---|---|

| Chemical Formula | C₁₃H₁₀FeO₄ [1] |

| Molar Mass | 286.060 g·mol⁻¹ [1] |

| Appearance | Red, crystalline solid [1] |

| Melting Point | 88–89 °C (190–192 °F; 361–362 K) [1] |

| Solubility | Slightly soluble in organic solvents [1] |

| Characteristic IR (in cyclohexane) | 2065, 2005, and 1985 cm⁻¹ [1] |

| Common Abbreviation | (bda)Fe(CO)₃ [1] |

Detailed Synthesis Protocol

This protocol describes the synthesis of (bda)Fe(CO)₃ from this compound and nonacarbonyldiiron [1].

Reaction Overview

The synthesis involves a direct reaction between commercially available Fe₂(CO)₉ and the organic ligand, this compound. The preparation of the ligand, this compound, can be achieved via a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and acetone [4].

Experimental Workflow

The following diagram outlines the key stages in the preparation and purification of the complex.

Step-by-Step Procedure

- Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon glovebox), suspend 2.0 mmol of Fe₂(CO)₉ in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar [1].

- Ligand Addition: Add 2.2 mmol of this compound directly to the stirring suspension.

- Reaction Execution: Stir the reaction mixture at room temperature for 3-4 hours. The color of the suspension will change during this period.

- Product Isolation: After the reaction is complete, filter the resulting red solid using a fritted glass funnel.

- Purification: Wash the solid thoroughly with several small portions of cold, anhydrous diethyl ether (e.g., 3 x 5 mL) to remove any residual starting materials or by-products.

- Drying: Dry the purified red crystalline solid under vacuum. The product, (bda)Fe(CO)₃, is obtained in good yield and is typically pure enough for subsequent use [1].

Reaction-Specific Notes

- This compound Preparation: this compound can be synthesized by a base-induced condensation of benzaldehyde and acetone. Using a strong, non-nucleophilic base like LDA (lithium diisopropylamide) can improve the yield of the monomeric this compound over the double-condensation product, dithis compound [4].

- Handling and Storage: Fe₂(CO)₉ is air-sensitive and should be handled under an inert atmosphere. The resulting (bda)Fe(CO)₃ complex, while more stable, is also best stored under inert conditions to prevent decomposition.

- Verification: The product is characterized by its melting point (88–89 °C) and its distinctive IR spectrum in cyclohexane solution, showing three carbonyl stretching bands at 2065, 2005, and 1985 cm⁻¹ [1].

References

Introduction to Benzylideneacetone as an Antibacterial Agent

References

- 1. Identification of an antibacterial compound, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an antibacterial compound ... [sciencedirect.com]

- 3. Antimicrobial Compositions Comprising this compound [patents.google.com]

- 4. Antibiotics for Plant Disease Control: Silver Bullets or Rusty Sabre? [apsnet.org]

Comprehensive Application Notes and Experimental Protocols for Benzylideneacetone in Flavor, Fragrance, and Pharmaceutical Research

Introduction to Benzylideneacetone

This compound (chemical name: (3E)-4-Phenylbut-3-en-2-one), also known as benzalacetone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound exists primarily as the trans-isomer in practical applications, which contributes to its stability and consistent performance in various formulations. This compound serves as a versatile chemical intermediate with significant applications across fragrance, flavor, and pharmaceutical industries. Its original preparation demonstrated the scope of condensation reactions to construct new, complex organic compounds, highlighting its importance in synthetic chemistry [1].

The compound's significance extends beyond industrial applications to biological systems. This compound is recognized as a metabolite of gram-negative entomopathogenic bacterium Xenorhabdus nematophila and exhibits immunosuppressive activity through enzyme inhibition, specifically against phospholipase A2 (PLA2). This inhibition disrupts eicosanoid biosynthesis, which mediates immune reactions in insects, making it a valuable compound for studying host-pathogen interactions and developing novel biocontrol agents [2]. The dual nature of this compound—as both a fragrance component and biologically active molecule—makes it particularly interesting for multidisciplinary research spanning chemistry, perfumery, and pharmaceutical development.

Chemical Profile and Physical Properties

This compound possesses distinctive chemical characteristics that determine its application across various fields. The compound presents as a pale yellow crystalline solid at room temperature with a characteristic sweet floral odor. Its structure features a conjugated system consisting of a carbon-carbon double bond and a carbonyl group, which significantly influences its reactivity and spectroscopic properties [1].

Table 1: Physical and Chemical Properties of this compound

| Property | Specification | Conditions/Notes |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | - |

| Molar Mass | 146.19 g/mol | - |

| Appearance | Pale yellow solid | Crystalline form |

| Melting Point | 39–42°C | 312–315 K |

| Boiling Point | 260–262°C | 533–535 K |

| Density | 1.008 g/cm³ | - |

| Water Solubility | 1.3 g/L | Limited solubility |

| Solubility in Organic Solvents | Soluble | Non-polar solvents preferred |

| Flash Point | 116°C | 389 K (closed cup) |

| Vapor Pressure | 0.0386 hPa | At 20°C |

The limited water solubility and preference for non-polar solvents indicated in Table 1 reflect the predominantly hydrophobic nature of this compound. This characteristic is particularly important when designing formulations for fragrance or pharmaceutical applications, where solvent compatibility can significantly impact product performance and stability. The compound's conjugated system makes it susceptible to nucleophilic attack at the β-position (Michael addition) and photochemical reactions, important considerations for storage and handling [1].

This compound exhibits moderate acidity at the alpha position due to the electron-withdrawing effects of the carbonyl group, enabling ready deprotonation to form the corresponding enolate. This property facilitates further chemical modifications and makes it a valuable building block in organic synthesis. The compound undergoes reactions expected for its functional groups: the double bond adds bromine, acts as a heterodiene in Diels-Alder reactions with electron-rich alkenes to give dihydropyrans, and the carbonyl forms hydrazones and other derivatives [1].

Fragrance and Flavor Applications

Olfactory Profile and Perfumery Uses

This compound possesses a complex olfactory profile highly valued in fragrance creation. Professional perfumers describe its aroma as a distinctive sweet pea-like character that creates an interesting balance between warmer and more floral characteristics. The scent profile develops multi-dimensional facets, opening with subtle floral notes that evolve into deeper, warm undertones with subtle spicy accents that add sophistication to fragrance compositions [3]. This progression from initial impression to dry-down makes it particularly valuable for creating fragrances with both immediate appeal and enduring complexity.

In flavor applications, this compound serves as a flavoring ingredient in food products, contributing to its approval for use in consumables. It occurs naturally as a volatile constituent of cocoa and contributes to the characteristic aroma profiles of several natural products. The compound's ability to provide sweet, floral-balsamic notes with fruity undertones makes it versatile for flavor formulations where these sensory characteristics are desired [1].

Application in Fragrance Formulations

Table 2: Fragrance Application Guidelines for this compound

| Application Area | Typical Use Concentration | Primary Function | Compatibility Notes |

|---|---|---|---|

| Fine Fragrance | 0.5–2% | Base note development, fixative | Blends with exotic, woody, amber notes |

| Functional Fragrances | 1.1% (average) | Stability provider, floral modifier | Excellent performance in soaps |

| Floral Accords | 0.5–1.5% | Sweet pea character, enhancer | Particularly effective in jasmine |

| Woody/Oud Compositions | 1–3% | Balsamic depth, sophistication | Adds warmth and persistence |

| Fruity Notes | 0.2–1% | Depth provider, complexity enhancer | Complements berry, citrus notes |

This compound demonstrates exceptional stability under various storage conditions, maintaining its olfactory properties for extended periods. This characteristic makes it particularly valuable for commercial perfumes where consistency between batches is crucial. The compound exhibits excellent compatibility with alcohol-based solutions and other carrier systems used in fragrance manufacturing, facilitating its incorporation into various product types [3].

The fixative properties of this compound contribute significantly to its value in perfumery. It provides moderate fixation that helps stabilize more volatile components in fragrance formulations, enabling longer-lasting sillage and longevity while preserving the integrity of delicate middle and top notes. As a base note component, its warmth contributes to the strength and sophistication of premium fragrances, creating lasting impressions that define a perfume's signature [3].

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

Principle: This method employs a base-induced condensation between benzaldehyde and acetone, known as the Claisen-Schmidt condensation. The reaction proceeds through an enolate intermediate formation, followed by nucleophilic addition to the carbonyl group of benzaldehyde, dehydration, and final isolation of this compound [1] [4].

4.1.1 Materials and Equipment

- Reagents: Benzaldehyde (freshly distilled), acetone (ACS grade), sodium hydroxide (reagent grade), ethanol (95%), diethyl ether, anhydrous sodium sulfate.

- Equipment: 500 mL round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, separatory funnel (250 mL), Buchner funnel, vacuum filtration apparatus, ice bath, thermometer (-10 to 110°C), rotary evaporator.

4.1.2 Step-by-Step Procedure

- Reaction Setup: Dissolve 5.3 g (0.05 mol) of benzaldehyde and 1.45 g (0.025 mol) of acetone in 30 mL of ethanol in a 500 mL round-bottom flask.

- Base Addition: Slowly add 25 mL of a 10% sodium hydroxide solution dropwise with continuous stirring over 30 minutes while maintaining the temperature at 25–30°C using an ice bath if necessary.

- Condensation Reaction: After complete addition, continue stirring for 2 hours at room temperature. A pale yellow precipitate should form.

- Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold ethanol (2 × 10 mL).

- Purification: Recrystallize the crude product from hot ethanol or a mixture of ethanol and water (3:1 ratio).

- Drying: Dry the crystals in a desiccator over anhydrous calcium chloride or under vacuum. The typical yield is approximately 60–70% with a melting point of 39–42°C [1].

4.1.3 Critical Parameters and Troubleshooting

- Temperature Control: Maintain the temperature during base addition below 30°C to minimize dithis compound formation.

- Benzaldehyde Quality: Use freshly distilled benzaldehyde to prevent oxidation to benzoic acid, which can reduce yields.

- Solvent System: Ethanol concentration should be maintained at 90–95% to optimize product formation and precipitation.

- Common Issues: Low yields may result from insufficient cooling, leading to side product formation. If the product does not precipitate, concentrate the solution under reduced pressure before recrystallization.

Protocol 2: Quantitative Analysis by HPLC

Principle: This method utilizes reversed-phase high-performance liquid chromatography with UV detection for the quantification of this compound in fragrance formulations and reaction mixtures.

4.2.1 Chromatographic Conditions

- Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size)

- Mobile Phase: Acetonitrile:water (65:35, v/v) isocratic elution

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 μL

- Detection: UV at 290 nm

- Column Temperature: 30°C

- Run Time: 15 minutes

4.2.2 Standard Preparation and Calibration

- Stock Solution: Dissolve 25 mg of this compound reference standard (purity ≥98%) in 25 mL of methanol to obtain a 1 mg/mL stock solution.

- Calibration Standards: Prepare a series of standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL by appropriate dilution of the stock solution with the mobile phase.

- Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of methanol. Dilute further with mobile phase to fall within the calibration range.

- Analysis: Inject each calibration standard and sample in triplicate. Construct a calibration curve by plotting peak area against concentration.

The method typically shows excellent linearity (r² > 0.999) across the concentration range of 5–100 μg/mL. The limit of detection (LOD) and quantification (LOQ) are approximately 0.5 μg/mL and 1.5 μg/mL, respectively, providing sufficient sensitivity for quality control applications.

Biological Activities and Pharmacological Potential

Immunosuppressive Activity and Mechanism of Action

This compound exhibits significant immunosuppressive properties through its action as a phospholipase A2 (PLA2) inhibitor. This mechanism was initially discovered through studies of the metabolite produced by the gram-negative entomopathogenic bacterium Xenorhabdus nematophila. PLA2 is a key enzyme in the biosynthesis of eicosanoids, which are oxygenated polyunsaturated fatty acids that mediate various cellular and humoral immune responses in insects and other animals [2] [5].

The inhibition of PLA2 by this compound prevents the cleavage of arachidonic acid (AA) from membrane phospholipids, a critical initial step in eicosanoid biosynthesis. This disruption of eicosanoid signaling leads to suppressed immune responses, as demonstrated in studies with the beet armyworm (Spodoptera exigua). In these experiments, this compound significantly inhibited hemocyte microaggregation induced by Bacillus thuringiensis and impaired hemocyte-spreading behavior in a dose-dependent manner [2]. This immunosuppressive effect enhances the virulence of B. thuringiensis against insect larvae, suggesting potential applications in biological pest control strategies.

The following diagram illustrates the mechanism of this compound's immunosuppressive action through PLA2 inhibition:

Figure 1: Mechanism of this compound Immunosuppressive Action via PLA2 Inhibition

Synergistic Activity with Microbial Agents

The immunosuppressive properties of this compound have demonstrated practical applications in enhancing the efficacy of biological control agents. Research has shown that although this compound itself lacks direct insecticidal activity when administered orally, it significantly enhances the virulence of Bacillus thuringiensis subspecies when co-administered to insect larvae [2].

In experimental studies with fifth instar Spodoptera exigua, oral administration of this compound in mixture with a low dose of B. thuringiensis spp. aizawai resulted in significantly enhanced bacterial virulence. Similar potentiation effects were observed with B. thuringiensis spp. kurstaki, which alone has limited effectiveness against this insect species. This synergistic effect is attributed to the suppression of insect immune responses, which would otherwise combat bacterial infection. The research demonstrates a direct positive correlation between this compound-induced immunosuppression and potentiation of B. thuringiensis efficacy, offering promising avenues for developing more effective biopesticide formulations [2].

Quality Control and Analytical Methods

Specifications and Purity Requirements